molecular formula C6H6F7NO2 B8756776 2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxyethyl)butanamide CAS No. 377-66-2

2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxyethyl)butanamide

Cat. No.: B8756776
CAS No.: 377-66-2
M. Wt: 257.11 g/mol
InChI Key: KPTAUHCSUNOZRL-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxyethyl)butanamide is a useful research compound. Its molecular formula is C6H6F7NO2 and its molecular weight is 257.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

377-66-2

Molecular Formula

C6H6F7NO2

Molecular Weight

257.11 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-(2-hydroxyethyl)butanamide

InChI

InChI=1S/C6H6F7NO2/c7-4(8,3(16)14-1-2-15)5(9,10)6(11,12)13/h15H,1-2H2,(H,14,16)

InChI Key

KPTAUHCSUNOZRL-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL round bottom flask equipped with a magnetic stirrer and fitted with a condenser was charged with C3F7CONHC2H4OH (30.0 grams), ethyl acetate (53.0 grams) and N3300 (22.6 grams). Upon dissolution, the mixture was heated to 80° C., DBTDL (one drop) was added, and heating was continued for 16 hours. The reaction was monitored by FTIR analysis, which showed the disappearance of the —NCO band at approximately 2289 wavenumbers. A solution of Witconate DS-10 (2.6 grams) in DI water (200.0 grams) was slowly added to the solution in the 500 mL flask with vigorous stirring, keeping the temperature between 65° C. and 73° C. during addition. Upon completion of addition, the solution was sonicated with a Cole-Parmer ultrasonic homogenizer (model CPX 600, available from Cole-Parmer, Vernon Hills, Ill.) for 8 minutes. The ethyl acetate was removed using a rotary evaporator, yielding C3F7CONHC2H4OH/N3300 Urethane.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
[Compound]
Name
—NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Three

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